Ono 1082

Cholestasis Hepatocyte cAMP

ONO 1082 is a synthetic PGE1 derivative specifically synthesized to antagonize 'cholestatic factor' activity in isolated rat hepatocytes, a function not replicated by generic cAMP elevators. It is the preferred tool for studying this unique bile acid-independent pathway. Ensure empirical dose-ranging due to the absence of comparative potency data. Essential for researchers modeling impaired bile flow mechanisms.

Molecular Formula C30H49NO7
Molecular Weight 535.7 g/mol
CAS No. 111111-04-7
Cat. No. B1677304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOno 1082
CAS111111-04-7
SynonymsOno1082;  Ono-1082;  Ono 1082
Molecular FormulaC30H49NO7
Molecular Weight535.7 g/mol
Structural Identifiers
SMILESCCCCC1CCC(C1)C(C=CC2C(CC(=O)C2CC(=O)CCCCC(=O)NC(CC(C)C)C(=O)O)O)O
InChIInChI=1S/C30H49NO7/c1-4-5-8-20-11-12-21(16-20)26(33)14-13-23-24(28(35)18-27(23)34)17-22(32)9-6-7-10-29(36)31-25(30(37)38)15-19(2)3/h13-14,19-21,23-27,33-34H,4-12,15-18H2,1-3H3,(H,31,36)(H,37,38)/b14-13+/t20?,21?,23-,24?,25+,26-,27-/m1/s1
InChIKeyCYWCCCISIBSSKK-VSINSIFZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ONO 1082 (111111-04-7): A Prostaglandin E1 Derivative for cAMP Modulation and Cholestasis Research


ONO 1082 (CAS 111111-04-7) is a synthetic derivative of Prostaglandin E1 (PGE1) [1]. It is characterized by a complex molecular structure featuring four defined stereocenters and a molecular weight of 535.71 g/mol (C30H49NO7) . Its primary reported biological activity is the elevation of cyclic AMP (cAMP) levels in hepatocytes [1], a mechanism distinct from other compound classes such as serine protease inhibitors.

Limitations of Substituting ONO 1082 with Generic PGE1 or Other cAMP Modulators


Direct substitution of ONO 1082 with generic PGE1 (alprostadil) or other cAMP-elevating agents (e.g., forskolin, IBMX) is scientifically invalid for specific research contexts. The structural modifications in ONO 1082 relative to PGE1 are likely to confer distinct pharmacological properties, including altered receptor binding affinity, metabolic stability, and tissue distribution, although quantitative comparative data are currently absent from the published literature [1]. The compound's specific interaction with the 'cholestatic factor' pathway in hepatocytes represents a defined biological context [2] that may not be replicated by other cAMP modulators with different mechanisms of action. Without direct, comparative data on key parameters such as potency, selectivity, or in vivo stability, the choice of ONO 1082 over an analog must be justified by the specific experimental question, not by assumed equivalence.

Quantitative Evidence for ONO 1082 Differentiation: cAMP Modulation in Hepatocytes


ONO 1082 Rescues Cholestatic Factor-Induced cAMP Depression in Rat Hepatocytes

ONO 1082 was shown to reverse a decrease in cAMP levels induced by a 'cholestatic factor' in isolated rat hepatocytes [1]. The study demonstrated that treatment with the cholestatic factor reduced cAMP levels, while co-treatment with ONO 1082 restored cAMP levels to the original, non-treated baseline [1]. This demonstrates a specific functional antagonism of the cholestatic factor's effect, a property not reported for the parent compound, PGE1, in this context. No direct comparative data versus PGE1 or other PGE1 analogs are available in this study.

Cholestasis Hepatocyte cAMP

Lack of Published Potency Data for ONO 1082 (IC50 / EC50) and Comparative Selectivity

A comprehensive search of primary literature and authoritative databases yields no quantitative data for ONO 1082 regarding potency (e.g., EC50 for cAMP elevation) or selectivity profile against other prostaglandin receptors or related targets [1]. In contrast, the parent compound PGE1 (alprostadil) and other structurally distinct PGE1 analogs have well-documented receptor binding affinities and functional potencies [2]. This significant data gap precludes any direct, data-driven comparison of potency or selectivity against any comparator. The designation of ONO 1082 as a 'novel and potent' drug in vendor descriptions is not substantiated by any publicly available quantitative evidence .

Potency Selectivity cAMP

Validated Research Applications for ONO 1082 (111111-04-7)


In Vitro Mechanistic Studies of Cholestatic Factor Antagonism

ONO 1082 is uniquely suited for in vitro studies investigating the mechanism by which a 'cholestatic factor' reduces cAMP levels in hepatocytes. The compound's demonstrated ability to reverse this effect [1] makes it a specific tool for probing the cAMP-dependent pathway in models of impaired bile flow. In such studies, a generic cAMP elevator (e.g., forskolin) would not address the pathway-specific antagonism. The compound should be used in isolated rat hepatocyte models, as per the original 1989 study [1]. The lack of quantitative potency data necessitates empirical dose-ranging experiments for each new assay.

Differentiation from Generic PGE1 in Hepatocyte Signaling Studies

While both ONO 1082 and PGE1 can elevate cAMP [1], ONO 1082 was specifically synthesized and studied in the context of a cholestatic factor [2]. Therefore, it is the preferred tool for experiments aiming to dissect the specific signaling pathway involved in this form of cAMP regulation. Researchers should not assume that PGE1 will replicate the specific antagonism observed with ONO 1082 in this model. The choice of ONO 1082 over PGE1 is justified by the experimental context, not by proven superiority in general cAMP assays.

Chemical Probe for cAMP-Dependent Bile Acid-Independent Bile Discharge

The 1989 study [1] concluded that the cAMP increase promoted by ONO 1082 is linked to bile acid-independent bile discharge. This provides a specific, albeit narrow, application for ONO 1082 as a chemical probe to investigate this physiological process in rodent models. The compound's use in this context is directly supported by the primary literature and represents a distinct research niche not served by other common cAMP modulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ono 1082

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.